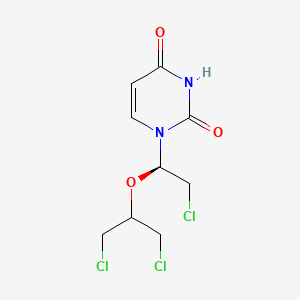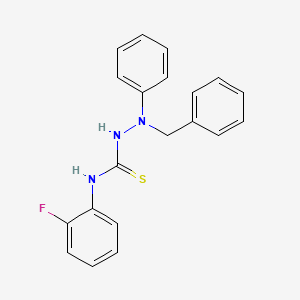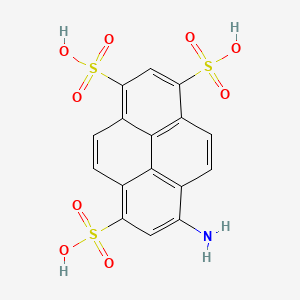
2',3',5'-Trichloro-2',3',5'-trideoxy-2',3'-secouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine is a synthetic nucleoside analog It is characterized by the presence of three chlorine atoms at the 2’, 3’, and 5’ positions of the ribose moiety, and the absence of hydroxyl groups at these positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine typically involves the chlorination of a suitable uridine derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms and introduce hydrogen atoms in their place.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups at the chlorinated positions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce dechlorinated analogs.
Applications De Recherche Scientifique
2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used to study the effects of nucleoside modifications on biological processes, such as DNA replication and repair.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.
Propriétés
Numéro CAS |
117638-25-2 |
|---|---|
Formule moléculaire |
C9H11Cl3N2O3 |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
1-[(1R)-2-chloro-1-(1,3-dichloropropan-2-yloxy)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11Cl3N2O3/c10-3-6(4-11)17-8(5-12)14-2-1-7(15)13-9(14)16/h1-2,6,8H,3-5H2,(H,13,15,16)/t8-/m1/s1 |
Clé InChI |
CAWQITZXZLLUDQ-MRVPVSSYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C(CCl)OC(CCl)CCl |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@@H](CCl)OC(CCl)CCl |
SMILES canonique |
C1=CN(C(=O)NC1=O)C(CCl)OC(CCl)CCl |
Key on ui other cas no. |
117638-25-2 |
Synonymes |
2',3',5'-trichloro-2',3',5'-trideoxy-2',3'-secouridine TTSU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230537.png)

![8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid](/img/structure/B1230539.png)

![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1230544.png)


